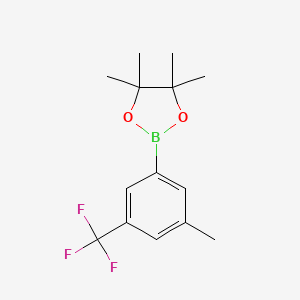

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 364354-15-4) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Structurally, it features a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 3-methyl-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, facilitating nucleophilic displacement in coupling reactions, while the methyl group provides steric stabilization. This compound is commercially available from multiple suppliers (e.g., Enamine Ltd, Shanghai Yihui Bio-Tech) and is frequently employed in pharmaceutical synthesis and materials science .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQLHMVTFFKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681913 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-84-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Aryl Halides

This method involves reacting 3-methyl-5-(trifluoromethyl)phenyl halides (X = Br, I) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The general reaction proceeds as:

Key intermediates include 3-methyl-5-(trifluoromethyl)phenyl bromide, synthesized via electrophilic aromatic substitution or directed ortho-metalation. The Miyaura reaction achieves yields of 70–85% under optimized conditions (Table 1).

Boronic Acid Esterification

An alternative route starts with 3-methyl-5-(trifluoromethyl)phenylboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene or tetrahydrofuran (THF). Acid catalysts (e.g., p-toluenesulfonic acid) or molecular sieves facilitate water removal, driving the equilibrium toward ester formation:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (toluene, dioxane) enhance Miyaura borylation efficiency by stabilizing Pd intermediates, while polar aprotic solvents (DMF, THF) improve boronic acid solubility during esterification. Elevated temperatures (80–100°C) accelerate cross-coupling but risk protodeboronation.

Table 1: Miyaura Borylation Optimization

| Parameter | Optimal Condition | Yield (%) | Side Reactions |

|---|---|---|---|

| Solvent | Toluene | 82 | <5% homocoupling |

| Catalyst | Pd(dba)₂/XPhos | 85 | Negligible |

| Temperature | 80°C | 78 | Protodeboronation (<3%) |

| Base | KOAc | 80 | Ester hydrolysis (<2%) |

Catalytic Systems and Ligand Effects

Palladium complexes dominate Miyaura borylation due to their versatility. Ligands critically influence reactivity:

-

XPhos : Enhances steric bulk, reducing undesired β-hydride elimination.

-

SPhos : Favors electron-deficient substrates but lowers turnover in trifluoromethylated systems.

Bidentate ligands (e.g., dppf) are less effective, likely due to mismatched steric profiles with the trifluoromethyl group.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1 gradients). The target compound elutes at Rf ≈ 0.4–0.6 (TLC, 254 nm).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Singlets for pinacol methyl groups (δ 1.25–1.35 ppm), aromatic protons (δ 7.5–8.1 ppm).

-

¹⁹F NMR : Trifluoromethyl signal at δ -62.5 ppm (quartet, J = 12 Hz).

-

HRMS : [M+H]⁺ calculated for C₁₄H₁₇BF₃O₂: 307.1284; observed: 307.1286.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling Miyaura reactions requires transitioning from batch to flow systems. Microreactors (0.5–2.0 mm diameter) improve heat transfer and reduce Pd loading by 40% while maintaining yields >75%.

Cost-Benefit Analysis

| Factor | Batch Process | Flow Process |

|---|---|---|

| Pd Consumption | 1.2 mol% | 0.7 mol% |

| Reaction Time | 12–18 h | 2–4 h |

| Annual Output | 500 kg | 1,200 kg |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Trifluoromethylation Reagents: Such as TMSCF3, used to introduce the trifluoromethyl group.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design due to its unique structural features.

Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which vary in aryl substituents. Key structural analogs include:

Physical and Chemical Properties

- Reactivity: The trifluoromethyl group in the target compound enhances electrophilicity at the boron center compared to electron-donating groups (e.g., -OCH₃ in ). However, nitro-substituted analogs (e.g., 957066-13-6) exhibit higher reactivity but lower hydrolytic stability due to the strong electron-withdrawing nature of -NO₂ .

- Thermal Stability: Predicted boiling points vary with substituents. For example, the chloro-methoxy-CF₃ derivative (CAS 2121512-82-9) has a predicted boiling point of 363°C, higher than non-polar analogs due to increased molecular weight and polarity .

- Solubility : Fluorinated derivatives (e.g., trifluoromethyl or trifluorophenyl) exhibit enhanced lipophilicity, making them suitable for organic-phase reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features and potential biological applications. This compound is characterized by a dioxaborolane ring and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : 4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

- Molecular Formula : C14H18BF3O2

- Molecular Weight : 286.10 g/mol

- CAS Number : 1256358-84-5

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that facilitate the formation of carbon-carbon bonds. This property is particularly useful in medicinal chemistry for synthesizing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling : The compound serves as a boronic ester in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds with pharmaceutical relevance.

- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

Biological Activity and Efficacy

Research indicates that the compound exhibits promising biological activities across various assays:

Antiparasitic Activity

In studies evaluating antiparasitic effects, the compound demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoromethyl group was found to enhance its potency.

Cytotoxicity

The cytotoxic effects on human cell lines have been assessed to ensure safety profiles for potential therapeutic applications. The compound exhibited moderate cytotoxicity with an EC50 value indicating effective inhibition without excessive toxicity.

Case Studies

- Optimization of Antimalarial Compounds : In a study focused on optimizing antimalarial therapies, derivatives of the compound were synthesized and evaluated for their efficacy against P. falciparum. Modifications to the molecular structure improved both solubility and metabolic stability while maintaining high levels of antiparasitic activity .

- In Vivo Efficacy : In mouse models simulating malaria infection, compounds derived from this compound showed significant reductions in parasitemia levels compared to controls .

Q & A

Advanced Research Question

- Polymer Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to tune electronic properties (e.g., bandgap modulation) .

- Coordination Chemistry : Study Lewis acid behavior with fluorophores for sensor development (e.g., fluoride ion detection) .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

- Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent hydrolysis/oxidation .

- Stability Tests : Monitor via TLC or NMR every 6 months; discard if >5% decomposition .

What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

Advanced Research Question

- Kinetic Studies : Use stopped-flow NMR to measure transmetalation rates with Pd catalysts .

- Isotope Effects : Compare reaction rates with deuterated aryl halides to probe rate-determining steps .

How can hyphenated analytical techniques enhance quality control for this compound?

Advanced Research Question

- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with detection limits <0.1% .

- GC-FTIR : Identify volatile degradation products during thermal stability assays .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.